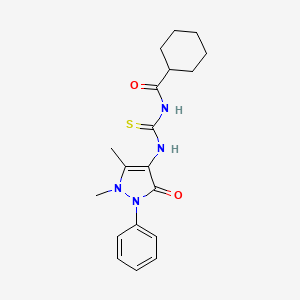

1-cyclohexanecarbonyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

Descripción

This thiourea derivative features a cyclohexanecarbonyl group attached to a pyrazolone core. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a common pharmacophore in anti-inflammatory and analgesic agents .

Propiedades

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h4,7-8,11-12,14H,3,5-6,9-10H2,1-2H3,(H2,20,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMHREDPJVDLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-cyclohexanecarbonyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea typically involves the reaction of 4-aminoantipyrine with isothiocyanate compounds. One common method involves reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is usually carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Análisis De Reacciones Químicas

1-cyclohexanecarbonyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast and lung cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic profile .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect positions it as a potential candidate for treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound indicate its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and preventing neuronal apoptosis, which are critical factors in the progression of these diseases .

Polymer Chemistry

The unique chemical structure allows for incorporation into polymer matrices, enhancing thermal stability and mechanical properties. The compound can be used as a plasticizer or stabilizer in polymer formulations, improving their performance under various environmental conditions .

Nanomaterials

Research into nanocomposites has shown that incorporating this thiourea derivative can lead to improved electrical conductivity and mechanical strength in nanomaterials. This opens avenues for applications in electronic devices and sensors where enhanced material properties are essential .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-cyclohexanecarbonyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression . The thiourea moiety plays a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Key Analogs :

1-Benzoyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (CAS 84555-16-8, MW 366.44): Replaces cyclohexanecarbonyl with benzoyl, reducing steric bulk but retaining aromaticity .

1-(4-Methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (Compound 3 in ): Exhibits plant growth-regulating activity due to the 4-methylphenyl group .

Spectral and Physical Properties

Crystallographic and Hydrogen-Bonding Patterns

Actividad Biológica

1-Cyclohexanecarbonyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.

Synthesis and Characterization

The compound can be synthesized through the reaction of cyclohexanecarbonyl chloride with thiourea and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives. Characterization techniques such as FTIR, NMR, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives have exhibited activity against various bacterial strains. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Activity

The compound has also shown potential in inhibiting inflammatory pathways. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant for conditions characterized by chronic inflammation.

Anticancer Properties

Preliminary studies suggest that this thiourea derivative may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by evaluated the antimicrobial efficacy of various pyrazole derivatives including our compound. The results indicated a promising activity against multiple bacterial strains, suggesting a potential therapeutic application in treating infections.

- Anti-inflammatory Evaluation : In a separate study, researchers explored the anti-inflammatory effects of similar thiourea compounds. The findings revealed that these compounds significantly reduced inflammation markers in vitro and in vivo models, supporting their use in inflammatory diseases .

- Cancer Cell Line Study : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.